molecular formula C7H12O4 B1582607 2-Methoxyethyl acetoacetate CAS No. 22502-03-0

2-Methoxyethyl acetoacetate

Cat. No. B1582607
CAS RN: 22502-03-0
M. Wt: 160.17 g/mol
InChI Key: PLHCSZRZWOWUBW-UHFFFAOYSA-N
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Description

2-Methoxyethyl acetoacetate is a chemical compound with the molecular formula C7H12O4 . It is used as an intermediate for the synthesis of organic chemicals and pharmaceuticals, such as Nimodipine .


Molecular Structure Analysis

The molecular structure of 2-Methoxyethyl acetoacetate consists of 7 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 160.168 Da and the monoisotopic mass is 160.073563 Da .


Physical And Chemical Properties Analysis

2-Methoxyethyl acetoacetate is a clear light yellowish liquid . It has a boiling point of 120 °C at 20 mmHg and a density of 1.09 g/mL at 25 °C . The refractive index is 1.434 at 20 °C .

Scientific Research Applications

Diesel Additive

2-Methoxyethyl acetoacetate (MEA) has been studied for its potential as a diesel oxygenate additive. Research indicates that MEA can decrease exhaust smoke in diesel engines. Blends containing 10%, 15%, and 20% MEA showed a reduction in engine emissions of smoke, hydrocarbons (HC), and carbon monoxide (CO), with a slight increase in engine’s thermal efficiency and a minor effect on nitrogen oxides (NOx) emissions (Gong Yanfeng et al., 2007).

Chemical Synthesis

2-Methoxyethyl acetoacetate is utilized in various chemical syntheses. For instance, it is involved in the improved synthesis of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate, showing that specific conditions can yield a high purity product. This demonstrates its utility in creating specialized chemical compounds (Ren Fang, 2004).

Biomedical Applications

In biomedical research, derivatives of 2-methoxyethyl acetoacetate have been explored. For example, 2-imino-2-methoxyethyl 1-thioglycosides, derived from this compound, have been developed as reagents for attaching sugars to proteins, useful in various biochemical applications (Y. Lee et al., 1976).

Drug Synthesis

It's also used in the synthesis of pharmaceuticals like Cilnidipine, a calcium antagonist. The synthesis process involves reacting 2-methoxyethyl acetoacetate with other compounds under specific conditions, highlighting its role in creating complex pharmaceuticals (H. Ai, 2002).

Environmental Monitoring

In environmental monitoring, metabolites of 2-methoxyethyl acetoacetate are important for understanding exposure to certain solvents. Studies have analyzed urinary metabolites to assess exposure to related compounds, indicating its significance in occupational health and safety (J. Laitinen & J. Pulkkinen, 2005).

Catalysis

2-Methoxyethyl acetoacetate has been used in catalysis as well. For instance, it's involved in the synthesis and characterization of compounds like 2-methoxycarbonylethyldichlorotin hydroxide, which shows high selectivity and good catalytic activity in certain chemical reactions (Xu Yingying et al., 2015).

Safety And Hazards

2-Methoxyethyl acetoacetate may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-methoxyethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-6(8)5-7(9)11-4-3-10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHCSZRZWOWUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177026
Record name 2-Methoxyethyl acetoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl acetoacetate

CAS RN

22502-03-0
Record name 2-Methoxyethyl 3-oxobutanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethyl acetoacetate
Source ChemIDplus
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Record name 2-Methoxyethyl acetoacetate
Source EPA DSSTox
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Record name 2-methoxyethyl acetoacetate
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Record name 2-METHOXYETHYL ACETOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
D Scherling - Journal of Labelled Compounds and …, 1989 - Wiley Online Library
… A solution of 151 g (1 mol) 3-nitrobenzaldehyde and 160 g (1 mol) 2-methoxyethyl acetoacetate in 1000 rnl toluene was saturated with gaseous hydrochloric acid at 0 “C over 3 hours. …
AV Velikorodov, VA Ionova, EA Melent'eva… - Russian Journal of …, 2014 - Springer
… Abstract—Condensation of methyl N-(3-hydroxyphenyl)carbamate with ethyl trifluoromethylacetoacetate, 2methoxyethyl acetoacetate in the presence of conc. sulfuric acid, and …
Number of citations: 3 link.springer.com
A Jaso, B Zarranz, I Aldana… - Journal of medicinal …, 2005 - ACS Publications
… This compound was obtained in 11% yield from 5,6-dichlorobenzofuroxane (0.30 g, 1.46 mmol) and 2-methoxyethyl acetoacetate (1.06 g, 6.62 mmol) after 24 h under stirring (method A)…
Number of citations: 324 pubs.acs.org
SH Yiu, EE Knaus - Archiv der Pharmazie, 1997 - Wiley Online Library
… ['~~ and 2-methoxyethyl acetoacetate (7e) was purchased from the Aldrich Chemical Co. … 2-Methoxyethyl acetoacetate (7e). isopropyl3-aminocrotonate (9) and all other reagents used …
Number of citations: 6 onlinelibrary.wiley.com
B Kaptein, RM Kellogg… - Recueil des Travaux …, 1990 - Wiley Online Library
A series of 4‐substituted Hantzsch 1,4‐dihydropyridines has been synthesized. Substituents at the 4‐position include 2‐pyridyl, 2‐imidazolyl, and 1‐methyl‐2‐imidazolyl. By use of …
Number of citations: 6 onlinelibrary.wiley.com
S Cheng - 1985 - search.proquest.com
… Con densation of 3-nitro-benzaldehyde, 2-methoxyethyl acetoacetate (51) and 1-methylethyl 3-aminocrotonate (52) in 2-propanol gave nimodipine (50) in 58% yield (eq. 27). …
Number of citations: 0 search.proquest.com
P Liu, J Liu, H Wang, Y Pan, H Liang… - Chemical …, 2014 - pubs.rsc.org
… The reaction of 2-methoxyethyl acetoacetate 3g with 1a and 2a produced pyrrole 4aag in 74% yield (Table 2, entry 4aag). In addition, the corresponding pyrroles with different …
Number of citations: 43 pubs.rsc.org
SJ Bingham, JHP Tyman - Organic Preparations and Procedures …, 2001 - Taylor & Francis
Alkyl diacetylacetates (2) are significant starting materials for the synthesis of a number of natural products, notably kermesic'. 2 and carminic acids,'for the preparation of pyridazines, l, 5 …
Number of citations: 11 www.tandfonline.com
BL Li, M Zhang, HC Hu, X Du, ZH Zhang - New Journal of Chemistry, 2014 - pubs.rsc.org
… Stimulated by these results, we then extended the scope of this reaction to several other β-ketoesters, such as methyl acetoacetate, ethyl acetoacetate, 2-methoxyethyl acetoacetate, …
Number of citations: 97 pubs.rsc.org
C Liu, M Shen, B Lai, A Taheri, Y Gu - ACS Combinatorial Science, 2014 - ACS Publications
… The ether fragment in 2-methoxyethyl acetoacetate is also tolerable. Due to an … was employed when methyl isobutyrylacetate and 2-methoxyethyl acetoacetate were used to react with …
Number of citations: 24 pubs.acs.org

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